molecular formula C7H3F2NOS B12431573 4,6-Difluoro-1,3-benzoxazole-2-thiol

4,6-Difluoro-1,3-benzoxazole-2-thiol

Katalognummer: B12431573
Molekulargewicht: 187.17 g/mol
InChI-Schlüssel: SWAZIQMNNMZTJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Difluoro-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. The presence of fluorine atoms at positions 4 and 6, along with a thiol group at position 2, imparts unique chemical properties to this compound. It is widely used in various fields, including medicinal chemistry, due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-1,3-benzoxazole-2-thiol typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method is the reaction of 2-aminophenol with 4,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with a thiolating agent, such as thiourea, to introduce the thiol group at position 2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Catalysts and advanced purification techniques, such as column chromatography, are employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Difluoro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding benzoxazole derivative without the thiol group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Benzoxazole derivatives.

    Substitution: Amino or alkoxy-substituted benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Difluoro-1,3-benzoxazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 4,6-Difluoro-1,3-benzoxazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the fluorine atoms enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity. These interactions disrupt essential biological pathways, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole: Lacks the fluorine atoms and thiol group, resulting in different chemical properties and biological activities.

    4-Fluoro-1,3-benzoxazole-2-thiol: Contains only one fluorine atom, leading to reduced reactivity compared to 4,6-Difluoro-1,3-benzoxazole-2-thiol.

    6-Fluoro-1,3-benzoxazole-2-thiol: Similar to 4-Fluoro-1,3-benzoxazole-2-thiol but with the fluorine atom at a different position.

Uniqueness

This compound is unique due to the presence of two fluorine atoms and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications.

Eigenschaften

Molekularformel

C7H3F2NOS

Molekulargewicht

187.17 g/mol

IUPAC-Name

4,6-difluoro-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C7H3F2NOS/c8-3-1-4(9)6-5(2-3)11-7(12)10-6/h1-2H,(H,10,12)

InChI-Schlüssel

SWAZIQMNNMZTJN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1OC(=S)N2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.